molecular formula C6H7ClN2 B1197945 2-Chloro-1,4-diaminobenzene CAS No. 615-66-7

2-Chloro-1,4-diaminobenzene

Cat. No. B1197945
CAS RN: 615-66-7
M. Wt: 142.58 g/mol
InChI Key: MGLZGLAFFOMWPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Chloro-1,4-diaminobenzene's synthesis involves complex chemical reactions, often starting from simpler benzene derivatives. For example, 2-phenoxy-1,4-diaminobenzene, a related compound, is prepared from phenoxyterephthaloyl chloride and trimethylsilyl azide, indicating the intricate steps involved in synthesizing such compounds. This process highlights the semi-crystalline nature of the polyaramides derived from it, emphasizing the importance of the aromatic character in determining the material's thermostability (Kricheldorf & Schmidt, 1992).

Molecular Structure Analysis

The molecular structure of 2-Chloro-1,4-diaminobenzene and its derivatives plays a crucial role in their chemical behavior and application potential. For instance, the structure of 1,2-diaminobenzene-Ni complexes reveals the formation of complexes I and II through different proportions with Ni(OAc)2 · 4H2O in methanol, indicating the versatility of diaminobenzene compounds in forming varied complex structures (Mei et al., 2012).

Chemical Reactions and Properties

2-Chloro-1,4-diaminobenzene undergoes various chemical reactions, highlighting its reactivity and application in synthesizing complex molecules. For example, its electrochemical oxidation has been thoroughly studied, revealing insights into the protonation and kinetic stability of the 1,4-diaminobenzene cation radical, which is crucial for understanding its chemical properties and potential applications (Albery et al., 1981).

Physical Properties Analysis

The physical properties of 2-Chloro-1,4-diaminobenzene derivatives, such as their crystal and molecular structures, provide essential information for material science applications. Studies have shown that these compounds can exhibit different crystallization behaviors and molecular arrangements, which are crucial for their incorporation into advanced materials (Bart et al., 1984).

Chemical Properties Analysis

The chemical properties of 2-Chloro-1,4-diaminobenzene, such as its oxidation potential and reactivity towards various chemical agents, are pivotal for its applications in chemistry and materials science. For instance, the oxidation potential of 1,4-diaminobenzene has been both theoretically calculated and experimentally determined, showcasing the compound's reactivity and its potential role in electrochemical applications (Compton et al., 1989).

Scientific Research Applications

Hair Dye Industry

  • Scientific Field : Cosmetic Chemistry
  • Application Summary : p-Phenylenediamine (p-PDA), also named 1,4-diaminobenzene or 1,4-phenylenediamine, is an azo dye intermediate and has been utilized as a component in the hair dye, polymer and textile industries . As a chief component, it has been applied since the 19th century in thousands of hair (oxidative) dyes .
  • Methods of Application : Permanent hair dyes are generally composed of three constituents: a precursor agent (p-PDA), a coupling agent (electron-donating group substituted aromatic compounds, for example resorcin) and an alkaline medium based oxidizer (e.g. H2O2–ammonia mixture) .
  • Results or Outcomes : The attractive forces in oxidative dyes are possible due to the presence of amino and hydroxyl groups along with their positions .

Electrochemical Analysis

  • Scientific Field : Analytical Chemistry
  • Application Summary : p-Phenylenediamine (p-PDA) is used for the preparation of conductive or non-conductive polymers through chemical or electrochemical polymerization and has been reported as a redox mediator to transport electrons between electrode and oxidase enzymes .
  • Methods of Application : The literature reports several conventional approaches (such as colorimetry and chromatography) and electrochemical/voltammetric approaches to determine and quantify p-PDA .
  • Results or Outcomes : Amongst them, the electrochemical approach is the most preferable because of the short analysis time, cost-effectiveness, ease of use, ease of miniaturization etc .

Hair Dye Formulations

  • Scientific Field : Cosmetic Chemistry
  • Application Summary : This compound has been used in hair dye formulations .
  • Methods of Application : The compound is typically mixed with other ingredients to form a hair dye. The specific formulation can vary depending on the desired color and other factors .

Chemical Synthesis Studies

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Chloro-1,4-diaminobenzene monosulfate may be used in chemical synthesis studies .
  • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
  • Results or Outcomes : The outcomes of these studies can lead to the development of new compounds and materials .

Preparation of Benzimidazole

  • Scientific Field : Organic Chemistry
  • Application Summary : o-Phenylenediamine, which is structurally similar to 2-Chloro-1,4-diaminobenzene, reacts with formic acids to produce benzimidazole .
  • Methods of Application : The reaction typically involves the condensation of o-Phenylenediamine with formic acid .
  • Results or Outcomes : The outcome of this reaction is the formation of benzimidazole, a heterocyclic aromatic organic compound .

Preparation of 2-Mercaptobenzimidazole

  • Scientific Field : Organic Chemistry
  • Application Summary : o-Phenylenediamine condenses with potassium ethylxanthate to give 2-mercaptobenzimidazole .
  • Methods of Application : The reaction involves the condensation of o-Phenylenediamine with potassium ethylxanthate .
  • Results or Outcomes : The outcome of this reaction is the formation of 2-mercaptobenzimidazole .

Safety And Hazards

2-Chloro-1,4-diaminobenzene is harmful if swallowed and may cause an allergic skin reaction . It decomposes explosively at 165℃/33 mbar and emits toxic fumes of Cl and NOx when heated to decomposition . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

2-chlorobenzene-1,4-diamine
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InChI

InChI=1S/C6H7ClN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2
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InChI Key

MGLZGLAFFOMWPB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1N)Cl)N
Source PubChem
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Molecular Formula

C6H7ClN2
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Related CAS

615-46-3 (di-hydrochloride), 61702-44-1 (sulfate[1:1]), 6219-71-2 (unspecified sulfate)
Record name 2-Chloro-p-phenylenediamine
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DSSTOX Substance ID

DTXSID3043944
Record name 2-Chloro-1,4-diaminobenzene
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Molecular Weight

142.58 g/mol
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Physical Description

Solid; [MSDSonline]
Record name 2-Chloro-p-phenylenediamine
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Product Name

2-Chloro-1,4-diaminobenzene

CAS RN

615-66-7
Record name 2-Chloro-p-phenylenediamine
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Record name 2-Chloro-p-phenylenediamine
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Record name 1,4-Benzenediamine, 2-chloro-
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Record name 2-Chloro-1,4-diaminobenzene
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Record name 2-CHLORO-P-PHENYLENEDIAMINE
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Synthesis routes and methods

Procedure details

2-Chloro-1,4-phenylenediamine sulfate, ##STR9## was dissolved in water, neutralized with an aqueous sodium hydroxide solution, and extracted with ethyl ether. The ether extract layer, after removal of the ether, was purified by recrystallization, repeated twice, from chlorobenzene, and dried to obtain 2-chloro-1,4-phenylenediamine, ##STR10## In 500 ml of benzene, were dissolved 0.1 mole of said 2-chloro-1,4-phenylenediamine and 0.2 mole of distilled and dried p-methylbenzaldehyde. The resulting solution was refluxed for about 4 hours, while removing the azeotropically distilled water by means of a Dean-Stark trap. Thereafter, the solvent was removed from the reaction mixture by distillation by use of a rotary evaporator. The distillation residue was collected and purified by repeated recrystallization from isopropyl alcohol until a constant melting point was attained to obtain bis(4'-methylbenzal)-2-chloro-1,4-phenylenediamine, ##STR11## (Compound H), which showed M.R. of 144.4° - 196.6° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
HD Duc - FEMS microbiology letters, 2019 - academic.oup.com
2-chloro-4-nitroaniline is a nitroaromatic compound widely used in industrial and agricultural sectors, causing serious environmental problems. This compound and some of its analogs …
Number of citations: 12 academic.oup.com
L Venkataraman, YS Park, AC Whalley, C Nuckolls… - Nano …, 2007 - ACS Publications
We measure the low bias conductance of a series of substituted benzene diamine molecules while breaking a gold point contact in a solution of the molecules. Transport through these …
Number of citations: 392 pubs.acs.org
DA Sapozhnikov, BA Bayminov… - Macromolecular …, 2017 - Wiley Online Library
A series of organosoluble aromatic cardo copolyamides (PA) with chlorine and carboxylic side groups has been synthesised by low‐temperature polycondensation in N‐methyl‐2‐…
Number of citations: 4 onlinelibrary.wiley.com
DA Sapozhnikov, AO Arutyunova, BA Bayminov… - … Science, Series B, 2017 - Springer
A number of soluble chloro-containing (co)polyimides are synthesized by the one-step high-temperature polycondensation in m-cresol. The obtained (co)polymers are characterized by …
Number of citations: 4 link.springer.com
T Kim - Journal of the Korean Physical Society, 2015 - Springer
We investigated the substituent effect on the conductance of the molecular junctions formed with Ag electrodes by using a scanning tunneling microscope break-junction (STM-BJ) …
Number of citations: 6 link.springer.com
S Crettaz, P Kämpfer, BJ Brüschweiler… - Journal of Consumer …, 2020 - Springer
Azo dyes represent the most widely used chemical class of dyes in textiles. They may be biotransformed into aromatic amines by human skin bacteria. These aromatic amines might …
Number of citations: 24 link.springer.com
P Kämpfer, S Crettaz, S Nussbaumer, M Scherer… - … of Chromatography A, 2019 - Elsevier
A straightforward method for simultaneous determination of 58 aromatic amines (AAs) in clothing textiles is described. Of the tested amines, 22 are known carcinogens and regulated …
Number of citations: 18 www.sciencedirect.com
KN De Abrew, YK Shan, X Wang, JM Krailler… - Toxicology, 2019 - Elsevier
We previously demonstrated that the Connectivity Map (CMap) (Lamb et al., 2006) concept can be successfully applied to a predictive toxicology paradigm to generate meaningful MoA-…
Number of citations: 27 www.sciencedirect.com
M Qin, H Kong, K Zhang, C Teng, M Yu, Y Liao - Polymers, 2017 - mdpi.com
To improve interfacial adhesion between aramid fibers and vinyl epoxy resins, a series of hydroxyl and ethylene-functional aromatic polyamides ((ClPPTA) m -R′) with different chain …
Number of citations: 13 www.mdpi.com
DA Sapozhnikov, BA Bayminov, AV Chuchalov… - … Science, Series B, 2020 - Springer
Homo- and copolyimides containing F, Cl, or Si atoms and COOH, OH, and cardo groups are synthesized by one-step high-temperature polycyclocondensation. It is shown that the …
Number of citations: 6 link.springer.com

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